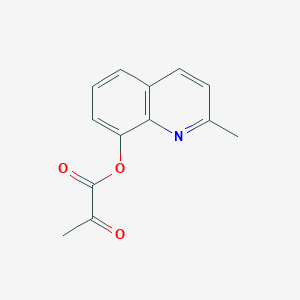

2-Methyl-8-quinolinyl 2-oxopropanoate

Description

2-Methyl-8-quinolinyl 2-oxopropanoate is a quinoline-based ester derivative characterized by a methyl substitution at the 2-position of the quinoline ring and an 2-oxopropanoate (pyruvate) ester moiety at the 8-position. For instance, ethyl 2-methyl-2-quinolin-8-yloxypropanoate (CAS: 88350-05-4) shares a similar quinoline backbone and ester linkage, with a molecular formula of C₁₅H₁₇NO₃ and a molecular weight of 259.30 g/mol .

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

(2-methylquinolin-8-yl) 2-oxopropanoate |

InChI |

InChI=1S/C13H11NO3/c1-8-6-7-10-4-3-5-11(12(10)14-8)17-13(16)9(2)15/h3-7H,1-2H3 |

InChI Key |

VXOSCDOIUCAUFC-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C(=O)C)C=C1 |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C(=O)C)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Nitropyridinyl 2-Oxopropanoate Derivatives

Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates, such as Ethyl-3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d), exhibit structural similarities in their α-ketoester functionality but differ in their heteroaromatic cores. Key distinctions include:

- Substituent Effects: The nitro and methoxy groups on the pyridine ring (e.g., compound 8d) influence electronic properties and reactivity.

- Synthetic Yields: Yields for pyridine-based analogs range from 45% (8b) to 75% (8d), suggesting that steric hindrance or electron-withdrawing groups (e.g., nitro) impact reaction efficiency. Quinoline derivatives, with their bulkier fused-ring system, may require optimized conditions for similar yields .

Simpler 2-Oxopropanoate Esters

Compounds like methyl 2-oxopropanoate (detected in pyrolysis studies) and ethyl pyruvate (used in fragrances) highlight the versatility of the 2-oxopropanoate group:

- Applications: Ethyl pyruvate is employed in flavor/fragrance industries due to its fruity aroma, whereas methyl 2-oxopropanoate appears as a pyrolysis byproduct of lignocellulose . In contrast, 2-methyl-8-quinolinyl 2-oxopropanoate’s aromaticity may render it more suitable for medicinal chemistry, akin to FR173657, a bioactive molecule featuring a (2-methyl-8-quinolinyl)oxymethyl group .

- Solubility and Stability: The quinoline backbone likely reduces water solubility compared to simpler esters. Sodium 2-oxopropanoate (sodium pyruvate), for instance, is water-soluble and used therapeutically as an antioxidant, a property less feasible for the lipophilic quinoline derivative .

Quinoline-Based Derivatives

- FR173657: This compound contains a (2-methyl-8-quinolinyl)oxymethyl group linked to a dichlorophenyl scaffold.

- Ethyl 2-methyl-2-quinolin-8-yloxypropanoate: A direct structural analog with an ethyl ester group, this compound has a molecular weight of 259.30 g/mol. Its synthetic route (unreported in the evidence) may parallel methods for pyridine-based α-ketoesters, such as condensation of quinolinol derivatives with 2-oxopropanoate esters .

Data Table: Key Comparisons

*Estimated based on structural analogy to .

Research Implications and Gaps

- Synthetic Routes: While and describe methods for related quinoline-amino derivatives, the exact synthesis of this compound remains unverified. Adapting procedures from pyridine-based analogs (e.g., esterification with 2-oxopropanoic acid) could be explored .

- Analytical Characterization : Future studies should prioritize obtaining NMR, IR, and mass spectrometry data to confirm the compound’s tautomeric state and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.